6-Bromo-2-methoxy-3-vinylpyridine
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Overview
Description
6-Bromo-2-methoxy-3-vinylpyridine is an organic compound belonging to the pyridine family It features a bromine atom at the 6th position, a methoxy group at the 2nd position, and a vinyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-3-vinylpyridine typically involves the following steps:
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Bromination: : Starting with 2-methoxy-3-vinylpyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-3-vinylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form ethyl derivatives.
Coupling Reactions: The vinyl group can participate in coupling reactions like Heck or Suzuki coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-methoxy-3-vinylpyridine derivatives with various substituents at the 6th position.
Oxidation: Formation of 6-bromo-2-methoxy-3-pyridinecarboxaldehyde or 6-bromo-2-methoxy-3-pyridinecarboxylic acid.
Reduction: Formation of 6-bromo-2-methoxy-3-ethylpyridine.
Scientific Research Applications
6-Bromo-2-methoxy-3-vinylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-3-vinylpyridine depends on its specific application:
Biological Activity: When used as a drug candidate, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and vinyl groups can enhance its binding affinity and selectivity towards molecular targets.
Material Properties: In material science, the vinyl group can undergo polymerization, forming cross-linked networks that impart desirable mechanical and thermal properties to the resulting materials.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methoxy-3-methylpyridine: Similar structure but with a methyl group instead of a vinyl group.
6-Bromo-2-methoxy-3-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.
6-Bromo-2-methoxy-3-phenylpyridine: Similar structure but with a phenyl group instead of a vinyl group.
Uniqueness
6-Bromo-2-methoxy-3-vinylpyridine is unique due to the presence of the vinyl group, which allows for additional chemical modifications and applications. The vinyl group can participate in various polymerization and coupling reactions, making this compound versatile for different research and industrial applications.
Properties
Molecular Formula |
C8H8BrNO |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
6-bromo-3-ethenyl-2-methoxypyridine |
InChI |
InChI=1S/C8H8BrNO/c1-3-6-4-5-7(9)10-8(6)11-2/h3-5H,1H2,2H3 |
InChI Key |
FZFOTGHOGKZAGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C=C |
Origin of Product |
United States |
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